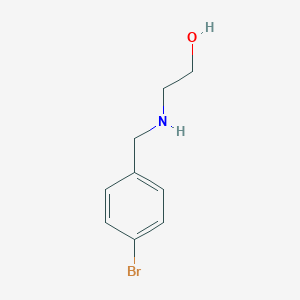

2-((4-Bromobenzyl)amino)ethanol

Description

BenchChem offers high-quality 2-((4-Bromobenzyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Bromobenzyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPLUJAXBAUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((4-Bromobenzyl)amino)ethanol (CAS Number 774191-64-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of novel building blocks are paramount to the discovery of new therapeutic agents. 2-((4-Bromobenzyl)amino)ethanol, a structurally distinct secondary amine, emerges as a compound of significant interest. Its unique combination of a brominated aromatic ring, a flexible aminoethanol side chain, and the capacity for further chemical modification positions it as a valuable intermediate in the synthesis of complex molecular architectures. This guide serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, characterization, potential applications, and safe handling protocols, tailored for the discerning scientific professional.

Physicochemical and Structural Characteristics

2-((4-Bromobenzyl)amino)ethanol is a multifaceted molecule offering several reactive sites for further chemical elaboration. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 774191-64-9 | N/A |

| Molecular Formula | C₉H₁₂BrNO | N/A |

| Molecular Weight | 230.10 g/mol | N/A |

| Appearance | Inferred to be a solid or viscous liquid | N/A |

| Storage | Sealed in dry, 2-8°C | N/A |

| Synonyms | 2-(4-Bromo-benzylamino)-ethanol, 2-[(4-bromophenyl)methylamino]ethanol hydrochloride | N/A |

The presence of the bromo-substituent on the phenyl ring provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities. The secondary amine and primary alcohol groups offer sites for acylation, alkylation, and other transformations, making it a versatile scaffold in combinatorial chemistry and targeted synthesis.

Synthesis and Purification: A Two-Step Approach

The synthesis of 2-((4-Bromobenzyl)amino)ethanol is most effectively achieved through a two-step process involving the formation of a Schiff base intermediate followed by its selective reduction. This methodology ensures high yields and purity of the final product.

Step 1: Synthesis of the Schiff Base Intermediate, 2-[(4-Bromobenzylidene)amino]ethanol

The initial step involves the condensation reaction between 4-bromobenzaldehyde and ethanolamine to form the corresponding imine, or Schiff base. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as toluene, add a solution of ethanolamine (1 equivalent) in the same solvent dropwise with continuous stirring.

-

Reaction Conditions: The reaction mixture is typically stirred at ambient temperature for a period to allow for the initial formation of the hemiaminal intermediate. Subsequently, the mixture is refluxed to facilitate the dehydration and formation of the imine. The removal of water, often aided by a Dean-Stark apparatus, drives the equilibrium towards the product.[1]

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as dichloromethane/hexane, to yield the pure Schiff base, 2-[(4-Bromobenzylidene)amino]ethanol.[1]

Causality Behind Experimental Choices: The use of an azeotropic solvent like toluene and a Dean-Stark trap is crucial for the efficient removal of water, which is a byproduct of the reaction. This prevents the reverse reaction from occurring and maximizes the yield of the Schiff base.

Step 2: Reduction of the Schiff Base to 2-((4-Bromobenzyl)amino)ethanol

The second and final step is the reduction of the carbon-nitrogen double bond of the Schiff base to a single bond, yielding the target secondary amine. This can be accomplished through several reliable methods, with sodium borohydride reduction and catalytic hydrogenation being the most common.

Experimental Protocol (Sodium Borohydride Reduction):

-

Reaction Setup: Dissolve the purified 2-[(4-Bromobenzylidene)amino]ethanol in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents) to ensure complete reduction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting imine is completely consumed.

-

Work-up and Purification: Once the reaction is complete, the reaction is quenched by the careful addition of water. The solvent is then removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent that efficiently reduces imines to amines without affecting the aromatic bromide or the alcohol functionality.[2][3] The use of a protic solvent is necessary to protonate the nitrogen atom after hydride attack.

DOT Diagram of the Synthesis Workflow:

Caption: Synthetic route to 2-((4-Bromobenzyl)amino)ethanol.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-((4-Bromobenzyl)amino)ethanol. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the two methylene groups of the ethanolamine moiety, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the bromophenyl ring, the benzylic carbon, and the two carbons of the ethanolamine backbone.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-((4-Bromobenzyl)amino)ethanol are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Intermediate for Calcitonin Antagonists

Structurally similar N-benzylaminoethanol derivatives have been utilized as key intermediates in the synthesis of calcitonin antagonists.[4] Calcitonin is a hormone involved in calcium and phosphorus metabolism, and its antagonists have therapeutic potential in the treatment of diseases such as osteoporosis. The 2-((4-Bromobenzyl)amino)ethanol scaffold can be further elaborated to generate libraries of compounds for screening against the calcitonin receptor.

Scaffold for Novel Kinase Inhibitors

The benzylamine moiety is a common feature in a number of kinase inhibitors. For instance, substituted benzylamino derivatives have been investigated as inhibitors of casein kinase 2 (CK2), a protein kinase implicated in cancer and other diseases.[5] The 4-bromo substituent on the benzyl group of the title compound provides a convenient point for diversification through cross-coupling reactions, enabling the synthesis of a wide range of analogues for kinase inhibitor screening programs.

DOT Diagram of a Potential Signaling Pathway Involvement:

Caption: Potential inhibition of a protein kinase signaling pathway.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][7][8] Recommended storage temperature is 2-8°C.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[7]

-

Conclusion: A Promising Tool for Chemical Innovation

2-((4-Bromobenzyl)amino)ethanol represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward two-step synthesis, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the creation of diverse chemical libraries. The potential for this compound and its derivatives to serve as intermediates in the development of novel therapeutics, particularly in the areas of metabolic diseases and oncology, warrants further investigation. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the full potential of this promising chemical entity.

References

- Elslager, E. F., et al. (1956). A new synthesis of Schiff bases. Journal of the American Chemical Society, 78(15), 3453-3454.

- Jafarpour, M., et al. (2011). Synthesis and characterization of new Schiff base ligands and their complexes with some transition metals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1624-1628.

- Tidwell, T. T. (2007). Imines and Related Compounds. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.

- Veverková, E., & Toma, Š. (2008). Recent progress in the synthesis of Schiff bases. Current Organic Synthesis, 5(2), 127-140.

- Williams, D. A., et al. (2007). Synthesis and characterization of nitrogen-based ligands and their metal complexes. Inorganica Chimica Acta, 360(11), 3567-3574.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and Efficient Method. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Bhattacharyya, S. (1995). Sodium Borohydride in Methanol—A Facile and Convenient Reagent for the Reduction of Imines. Journal of the Indian Chemical Society, 72(1), 57-58.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. Retrieved from [Link]

- Popov, K. I., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 26(11), 3149.

- NIH. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477.

Sources

- 1. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Synthetic Routes for 2-((4-Bromobenzyl)amino)ethanol Derivatives: An Application Note and Protocol Guide

Introduction

2-((4-Bromobenzyl)amino)ethanol and its derivatives are valuable intermediates in medicinal chemistry and materials science. The presence of a secondary amine, a primary alcohol, and a functionalizable brominated aromatic ring provides a versatile scaffold for the synthesis of a wide range of more complex molecules. For instance, the bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides a detailed exploration of the primary synthetic strategies for accessing these compounds, with a focus on practical, field-proven protocols for researchers and drug development professionals. We will delve into two principal and robust synthetic methodologies: Reductive Amination and Direct N-Alkylation . Each approach will be analyzed for its advantages, potential challenges, and optimal reaction conditions.

Comparative Analysis of Synthetic Strategies

The choice between reductive amination and direct N-alkylation is often dictated by the availability of starting materials, desired scale of the reaction, and the need to minimize specific byproducts.

| Synthetic Route | Starting Materials | Key Advantages | Potential Challenges |

| Reductive Amination | 4-Bromobenzaldehyde, Ethanolamine | Milder reaction conditions, high selectivity for the secondary amine.[1][2] | Requires a reducing agent, potential for incomplete imine formation or reduction. |

| Direct N-Alkylation | 4-Bromobenzyl halide, Ethanolamine | Straightforward, one-step reaction.[3][4] | Prone to over-alkylation (formation of tertiary amine and quaternary ammonium salts).[1][5][6] |

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic routes to 2-((4-Bromobenzyl)amino)ethanol.

Caption: Overview of Reductive Amination and Direct N-Alkylation pathways.

Protocol 1: Reductive Amination of 4-Bromobenzaldehyde with Ethanolamine

This two-step, one-pot procedure is often favored for its high selectivity, which minimizes the formation of over-alkylated byproducts. The initial step involves the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.[7][8]

Experimental Workflow

Caption: Workflow for the reductive amination synthesis.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 eq.) in methanol.

-

Imine Formation: To the stirred solution, add ethanolamine (1.1 eq.) dropwise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the aldehyde spot is consumed, indicating the formation of the imine intermediate, 2-((4-bromobenzylidene)amino)ethanol.[7]

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 20°C.[2] The addition is exothermic, and careful control is necessary to prevent side reactions.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the imine intermediate.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).[2]

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Expert Insights

-

Solvent Choice: Methanol is an excellent solvent for both the imine formation and the borohydride reduction.

-

Control of Over-alkylation: The use of a slight excess of ethanolamine helps to drive the imine formation to completion and minimizes the potential for the product to react with any remaining aldehyde.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for this transformation. More powerful reducing agents like lithium aluminum hydride could potentially reduce the bromo-substituent.

Protocol 2: Direct N-Alkylation of Ethanolamine with 4-Bromobenzyl Bromide

Direct alkylation is a more traditional approach to forming C-N bonds.[9] In this method, the nucleophilic nitrogen of ethanolamine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. The primary challenge is to prevent the desired secondary amine product from reacting further to form the tertiary amine and ultimately a quaternary ammonium salt.[1][6]

Experimental Workflow

Caption: Workflow for the direct N-alkylation synthesis.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask, dissolve ethanolamine (3-5 eq.) in a polar aprotic solvent such as acetonitrile or DMF. The large excess of ethanolamine is crucial to favor the formation of the mono-alkylated product.[5]

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2 eq.) to the solution. The base will neutralize the HBr formed during the reaction.

-

Alkylation: Cool the mixture to 0°C and add a solution of 4-bromobenzyl bromide (1.0 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the excess ethanolamine and solvent.

-

Purification: The resulting crude oil is then purified by column chromatography on silica gel to separate the desired product from any di-alkylated byproduct and unreacted starting materials.

Expert Insights

-

Minimizing Over-alkylation: The use of a significant excess of ethanolamine is a key strategy to increase the statistical probability of 4-bromobenzyl bromide reacting with the starting amine rather than the product.[1]

-

Choice of Base: An inorganic base like potassium carbonate is sufficient to neutralize the acid byproduct without interfering with the reaction.

-

Solvent: Acetonitrile is a good solvent for this SN2 reaction.

Purification and Characterization

Independent of the synthetic route chosen, the purification and characterization of the final product are critical to ensure its suitability for downstream applications.

-

Purification: Column chromatography on silica gel is the most common method for purifying 2-((4-bromobenzyl)amino)ethanol derivatives. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from impurities.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms and the successful formation of the desired product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H and N-H stretches.

-

Conclusion

Both reductive amination and direct N-alkylation represent viable and effective methods for the synthesis of 2-((4-bromobenzyl)amino)ethanol and its derivatives. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials and the desired purity of the final compound. The protocols provided in this guide offer a solid foundation for the successful synthesis and purification of these important chemical building blocks.

References

-

Williams, G. M., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, E68(Pt 12), o3477. [Link]

-

Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

-

Li, Z., & Yan, C. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21. [Link]

-

Mishra, B. K., Mukherjee, P., Dash, S., Patel, S., & Pati, H. N. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529–2539. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]

- 7. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Evaluation of 2-((4-Bromobenzyl)amino)ethanol in Anticancer Drug Design

Introduction: Unveiling the Anticancer Potential of a Novel Scaffold

The relentless pursuit of novel anticancer therapeutics necessitates the exploration of unique chemical scaffolds that can overcome the challenges of drug resistance and off-target toxicity. The compound 2-((4-Bromobenzyl)amino)ethanol presents an intriguing, yet underexplored, molecular architecture. While direct evidence of its anticancer efficacy is nascent, the presence of the 4-bromobenzyl moiety is significant. Recent studies on derivatives, such as 2-(4-bromobenzyl) tethered thienopyrimidines, have demonstrated potent anticancer activity through mechanisms like dual topoisomerase-I/II inhibition.[1][2] This structural alert suggests that 2-((4-Bromobenzyl)amino)ethanol could serve as a valuable pharmacophore for the design of new anticancer agents.

These application notes provide a comprehensive, step-by-step framework for researchers to systematically evaluate the anticancer potential of 2-((4-Bromobenzyl)amino)ethanol. The protocols outlined herein are designed to progress from initial broad-spectrum cytotoxicity screening to in-depth mechanistic elucidation and preliminary in vivo validation.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on the activity of structurally related compounds, we hypothesize that 2-((4-Bromobenzyl)amino)ethanol may exert its anticancer effects by targeting topoisomerases. These enzymes are crucial for resolving DNA topological challenges during replication and transcription, and their inhibition can lead to catastrophic DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[1] Other potential mechanisms, such as kinase inhibition or induction of apoptosis through alternative pathways, should also be considered during the investigative process.

Part 1: Foundational In Vitro Evaluation

The initial phase of investigation focuses on establishing the cytotoxic and antiproliferative effects of 2-((4-Bromobenzyl)amino)ethanol against a panel of cancer cell lines.

Preliminary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] This initial screen will determine the half-maximal inhibitory concentration (IC50) of the compound across various cancer cell types.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of 2-((4-Bromobenzyl)amino)ethanol in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-((4-Bromobenzyl)amino)ethanol

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colorectal Carcinoma | 18.5 |

| HeLa | Cervical Cancer | 25.1 |

Experimental Workflow for Initial In Vitro Screening

Caption: Hypothesized apoptotic pathway induced by the test compound.

Kinome Profiling

Protein kinases are key regulators of cellular processes and are often dysregulated in cancer, making them attractive drug targets. [4]Kinome profiling can provide a broad overview of the kinases inhibited by 2-((4-Bromobenzyl)amino)ethanol, offering insights into its mechanism of action and potential off-target effects. [5][6][7] Protocol: Kinome Profiling

-

Lysate Preparation: Treat cancer cells with the compound and prepare cell lysates.

-

Kinase Enrichment: Utilize multiplexed inhibitor beads or ATP-affinity probes to capture and enrich kinases from the cell lysates. [8]3. Mass Spectrometry: Analyze the captured kinases using mass spectrometry (MS) to identify and quantify the proteins.

-

Data Analysis: Compare the kinome profiles of treated and untreated cells to identify kinases that are directly or indirectly affected by the compound. This can reveal novel targets and signaling pathways. [5][8]

Part 3: In Vivo Efficacy Assessment

Promising in vitro results should be validated in a living organism. Human tumor xenograft models in immunodeficient mice are a standard preclinical method for evaluating the efficacy of new anticancer drugs. [9][10][11]

Cell Line-Derived Xenograft (CDX) Model

In a CDX model, human cancer cell lines are implanted into immunodeficient mice, where they form tumors that can be used to assess the in vivo activity of a test compound. [11][12] Protocol: Human Tumor Xenograft Study

-

Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice. [10]2. Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

-

Treatment: Randomize the mice into treatment and control groups. Administer 2-((4-Bromobenzyl)amino)ethanol via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle.

-

Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Toxicity Assessment: Monitor the body weight of the mice as a general indicator of toxicity. At the end of the study, major organs can be collected for histopathological analysis.

In Vivo Study Workflow

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Conclusion

These application notes provide a structured and comprehensive approach for the preclinical evaluation of 2-((4-Bromobenzyl)amino)ethanol as a potential anticancer agent. By systematically progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can thoroughly characterize the therapeutic potential of this novel compound. The insights gained from these studies will be invaluable in guiding the future design and development of more effective cancer therapies.

References

-

Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

-

Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Jr, Laster, W. R., Jr, Simpson-Herren, L., & Griswold, D. P., Jr. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved from [Link]

-

(n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]

-

(2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

(n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

(2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Retrieved from [Link]

-

Joisa, C. U., Chen, K. A., Berginski, M. E., Golitz, B. T., Jenner, M. R., Herrera Loeza, G., Yeh, J. J., & Gomez, S. M. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. Retrieved from [Link]

-

(n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Retrieved from [Link]

-

(n.d.). Xenograft Models. Creative Biolabs. Retrieved from [Link]

-

(n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Retrieved from [Link]

-

(n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]

-

(n.d.). Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. Fox Chase Cancer Center. Retrieved from [Link]

-

(n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PubMed Central. Retrieved from [Link]

-

(n.d.). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PubMed Central. Retrieved from [Link]

-

(2014, October 10). For adherent cell lines which apoptosis assay is the best to use?. ResearchGate. Retrieved from [Link]

-

(2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[13][14]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Retrieved from [Link]

-

(n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[13][14]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Retrieved from [Link]

Sources

- 1. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 5. peerj.com [peerj.com]

- 6. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Investigating 2-((4-Bromobenzyl)amino)ethanol as a Novel Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Critical Role of Topoisomerases in Cellular Proliferation and as Anticancer Targets

DNA topoisomerases are essential nuclear enzymes that meticulously manage the topological state of DNA, a process fundamental to DNA replication, transcription, and recombination[1]. These enzymes resolve DNA supercoiling and tangling by transiently cleaving and religating the DNA backbone. Human cells possess two major types of topoisomerases: type I, which creates single-strand breaks, and type II, which introduces double-strand breaks[2][3].

Due to their indispensable role in cell division, topoisomerases have emerged as prominent targets for the development of anticancer therapeutics[1]. Drugs that interfere with topoisomerase function can induce catastrophic DNA damage in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. These inhibitors are broadly classified into two categories: topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex, and catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA[3][4]. The stabilization of the cleavage complex by poisons is particularly cytotoxic, as the collision of replication or transcription machinery with this complex converts the transient single- or double-strand breaks into permanent, lethal DNA damage[3][5].

The clinical success of topoisomerase inhibitors, such as the camptothecin derivatives (topoisomerase I poisons) and etoposide (a topoisomerase II poison), underscores the therapeutic potential of this drug class[6][7]. However, challenges including drug resistance, chemical instability, and significant side effects necessitate the continued search for novel topoisomerase inhibitors with improved efficacy and safety profiles[3][8].

II. Rationale for Investigating 2-((4-Bromobenzyl)amino)ethanol

The compound 2-((4-Bromobenzyl)amino)ethanol, while not extensively characterized as a topoisomerase inhibitor in publicly available literature, possesses structural motifs that suggest potential activity. The structure-activity relationships (SAR) of various topoisomerase inhibitors reveal that substituted benzylamine and related moieties can contribute to inhibitory activity[9][10][11]. For instance, derivatives of 4'-O-demethylepipodophyllotoxin with a 4β-N-benzylamino group have shown potent inhibition of human DNA topoisomerase II[11]. Furthermore, a recent study highlighted a series of compounds with a 2-(4-bromobenzyl) tether that exhibited dual topoisomerase I/II inhibitory activity[12].

The N-benzylaminoethanol scaffold of 2-((4-Bromobenzyl)amino)ethanol provides a framework for potential interactions within the topoisomerase-DNA complex. The bromobenzyl group could engage in hydrophobic and halogen bonding interactions, while the ethanolamine moiety could form hydrogen bonds. This application note provides a comprehensive guide to systematically evaluate the potential of 2-((4-Bromobenzyl)amino)ethanol as a topoisomerase inhibitor, from initial synthesis to detailed cellular characterization.

III. Synthesis and Characterization of 2-((4-Bromobenzyl)amino)ethanol

The synthesis of 2-((4-Bromobenzyl)amino)ethanol can be achieved through a two-step reductive amination process starting from 4-bromobenzaldehyde and ethanolamine. The initial reaction forms the Schiff base, 2-[(4-Bromobenzylidene)amino]ethanol, which is then reduced to the final product.

Protocol 1: Synthesis of 2-((4-Bromobenzyl)amino)ethanol

Materials:

-

4-Bromobenzaldehyde

-

Ethanolamine

-

Toluene, dry

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Rotary evaporator

Step 1: Synthesis of the Schiff Base Intermediate (2-[(4-Bromobenzylidene)amino]ethanol) [13]

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzaldehyde (1 equivalent) in dry toluene.

-

Add ethanolamine (1 equivalent) dropwise to the stirred solution.

-

Reflux the reaction mixture for 3-4 hours, collecting the water generated in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator to yield the crude Schiff base.

Step 2: Reduction to 2-((4-Bromobenzyl)amino)ethanol

-

Dissolve the crude Schiff base from Step 1 in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure 2-((4-Bromobenzyl)amino)ethanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

IV. In Vitro Evaluation of Topoisomerase Inhibition

The primary assessment of a potential topoisomerase inhibitor involves in vitro assays that directly measure the enzyme's catalytic activity.

A. Topoisomerase I Relaxation Assay

This assay is based on the principle that topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis[2][14].

Protocol 2: Topoisomerase I Relaxation Assay [4][14]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dilution Buffer

-

2-((4-Bromobenzyl)amino)ethanol stock solution (in DMSO)

-

Camptothecin (positive control)

-

Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction would include:

-

3 µL 10x Assay Buffer

-

0.5 µL supercoiled pBR322 (e.g., 1 µg/µL)

-

x µL 2-((4-Bromobenzyl)amino)ethanol (to achieve desired final concentrations)

-

y µL sterile water to bring the volume to 27 µL.

-

-

Include the following controls:

-

No enzyme control: Add 3 µL of dilution buffer instead of enzyme.

-

No inhibitor control: Add DMSO (vehicle) instead of the test compound.

-

Positive control: Add a known concentration of camptothecin.

-

-

Initiate the reaction by adding 3 µL of diluted Human Topoisomerase I (a pre-determined amount that just fully relaxes the DNA under these conditions).

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol[14].

-

Vortex briefly and centrifuge for 2 minutes at high speed.

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis at 85V for approximately 2 hours[14].

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

Data Analysis: Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined by quantifying the band intensities.

B. Topoisomerase II Decatenation Assay

Topoisomerase II can separate interlinked, catenated DNA circles (kinetoplast DNA or kDNA) into individual minicircles. This activity is ATP-dependent[15].

Protocol 3: Topoisomerase II Decatenation Assay [15][16]

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)

-

30x ATP solution (e.g., 30 mM)

-

2-((4-Bromobenzyl)amino)ethanol stock solution (in DMSO)

-

Etoposide (positive control)

-

Stop Solution/Loading Dye (as in Protocol 2)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare reaction mixtures. A typical 30 µL reaction would include:

-

3 µL 10x Assay Buffer

-

1 µL 30x ATP

-

2 µL kDNA (e.g., 100 ng/µL)

-

x µL 2-((4-Bromobenzyl)amino)ethanol

-

y µL sterile water to bring the volume to 27 µL.

-

-

Set up controls as described in Protocol 2, using etoposide as the positive control.

-

Initiate the reaction by adding 3 µL of diluted Human Topoisomerase II.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol[15].

-

Vortex and centrifuge as before.

-

Load 20 µL of the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain and visualize the gel.

Data Analysis: Inhibition is indicated by a decrease in the amount of decatenated minicircles. IC₅₀ values can be calculated based on the disappearance of the product bands.

C. DNA Cleavage Assay

This assay determines if the compound acts as a topoisomerase poison by stabilizing the cleavage complex[17][18]. This stabilization leads to an increase in linearized (for Topo II) or nicked (for Topo I) plasmid DNA upon treatment with a protein denaturant like SDS.

Protocol 4: Topoisomerase-Mediated DNA Cleavage Assay [19]

Materials:

-

Topoisomerase I or II

-

Supercoiled plasmid DNA

-

Respective 10x Assay Buffers (ATP is often omitted for Topo II cleavage assays unless the compound's mechanism requires it)[19]

-

2-((4-Bromobenzyl)amino)ethanol

-

Camptothecin (for Topo I) or Etoposide (for Topo II)

-

10% SDS

-

Proteinase K (20 mg/mL)

-

Loading Dye

-

Agarose gel and electrophoresis system

Procedure:

-

Set up reactions as described for the relaxation/decatenation assays, incubating the enzyme, DNA, and inhibitor for 30 minutes at 37°C.

-

Stop the enzymatic reaction and induce cleavage complex visualization by adding 10% SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.1 mg/mL.

-

Incubate for another 30 minutes at 37°C to digest the enzyme.

-

Add loading dye and load the entire sample onto an agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel.

Data Analysis: A topoisomerase poison will induce the formation of nicked (Topo I) or linear (Topo II) DNA in a dose-dependent manner. Catalytic inhibitors will not show this effect.

V. Cellular Assays: Assessing Cytotoxicity and Target Engagement

If in vitro activity is confirmed, the next logical step is to evaluate the compound's effect on cancer cells.

A. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells[20][21].

Protocol 5: MTT Cytotoxicity Assay [20]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

2-((4-Bromobenzyl)amino)ethanol

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 2-((4-Bromobenzyl)amino)ethanol in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) and positive (doxorubicin) controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.

VI. Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Summary of In Vitro and Cellular Activity

| Assay Type | Target | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| Relaxation | Topoisomerase I | Experimental Value | Camptothecin: Value |

| Decatenation | Topoisomerase II | Experimental Value | Etoposide: Value |

| Cytotoxicity | Cancer Cell Line | Experimental Value | Doxorubicin: Value |

A positive result in the cleavage assay would classify 2-((4-Bromobenzyl)amino)ethanol as a topoisomerase poison. A correlation between the in vitro topoisomerase inhibition IC₅₀ and the cellular cytotoxicity IC₅₀ would strongly suggest that topoisomerase is the primary cellular target of the compound.

VII. Visualizing the Experimental Workflow

The logical flow of experiments is crucial for a systematic investigation.

Caption: Workflow for the evaluation of a potential topoisomerase inhibitor.

VIII. References

-

Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(11), 1736-1750. ([Link])

-

Grever, M. R., Schepartz, S. A., & Chabner, B. A. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. ([Link])

-

Skořepa, J., et al. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of Medicinal Chemistry, 65(10), 7017-7037. ([Link])

-

Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(11), 1736-1750. ([Link])

-

Long, B. H., et al. (1989). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. National Cancer Institute Monographs, (4), 123-127. ([Link])

-

Rosenthal, D. S., & Worden, F. P. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 82(1), e43. ([Link])

-

Inspiralis. Human Topoisomerase I Relaxation Assay. ([Link])

-

Inspiralis. Human Topoisomerase II Decatenation Assay. ([Link])

-

Inspiralis. Cleavage Assays. ([Link])

-

ProFoldin. Human DNA Topoisomerase I Assay Kits. ([Link])

-

Inspiralis. Human Topoisomerase I Relaxation High Throughput Plate Assay. ([Link])

-

Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research, 64(7 Supplement), 1103. ([Link])

-

BioHippo. Human Topoisomerase II DNA Decatenation Assay Kit. ([Link])

-

ProFoldin. 96-Well Human Topo II DNA Decatenation Assay Kits. ([Link])

-

Oh, C. H., et al. (2004). Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1333-1337. ([Link])

-

Kumar, D., et al. (2015). Topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of dihydroxylated 2,6-diphenyl-4-aryl pyridines. Bioorganic & Medicinal Chemistry, 23(13), 3321-3331. ([Link])

-

Williams, A. S., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. ([Link])

-

Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. ([Link])

-

ResearchGate. DNA cleavage assay for the identification of topoisomerase I inhibitors. ([Link])

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. ([Link])

-

Pommier, Y., et al. (2010). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 110(12), 7089-7119. ([Link])

-

Kumar, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][18]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 15(1), 183-200. ([Link])

-

Williams, A. S., et al. (2012). 2-[(4-Bromo-benzyl-idene)amino]-ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. ([Link])

-

Larsen, A. K., et al. (1996). DNA topoisomerase targeting drugs: mechanisms of action and perspectives. Pathologie Biologie, 44(4), 329-338. ([Link])

-

Chang, J. Y., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 34(6), 1675-1682. ([Link])

-

Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. Haematologica, 82(3), 343-349. ([Link])

-

Hartmann, J. T., & Lipp, H. P. (2006). Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile. Drug Safety, 29(3), 209-230. ([Link])

-

Pommier, Y., & Goldwasser, F. (2016). Topoisomerase II Inhibitors: The Epipodophyllotoxins. Oncohema Key. ([Link])

Sources

- 1. DNA topoisomerase targeting drugs: mechanisms of action and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of action of DNA topoisomerase inhibitors | Semantic Scholar [semanticscholar.org]

- 6. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 8. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of dihydroxylated 2,6-diphenyl-4-aryl pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. inspiralis.com [inspiralis.com]

- 16. topogen.com [topogen.com]

- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: A Hierarchical In Vitro Strategy for Efficacy Testing of 2-((4-Bromobenzyl)amino)ethanol Derivatives

Here are the detailed Application Notes and Protocols for "in vitro assays for testing the efficacy of 2-((4-Bromobenzyl)amino)ethanol derivatives".

Abstract

The 2-((4-bromobenzyl)amino)ethanol scaffold is a privileged structure in medicinal chemistry, bearing resemblance to known modulators of key physiological pathways. Derivatives of this class are promising candidates for therapeutic development, potentially targeting G protein-coupled receptors (GPCRs) like adrenergic receptors or enzymes such as monoamine oxidases (MAOs).[1][2][3] A robust and systematic in vitro testing cascade is essential to accurately determine their efficacy, mechanism of action, and potential liabilities. This guide provides a hierarchical framework for researchers, starting with foundational cytotoxicity assessments to establish viable concentration ranges, followed by specific target engagement and functional cell-based assays to elucidate pharmacological activity. Each protocol is designed to be a self-validating system, providing field-proven insights into the causality behind experimental choices to ensure data integrity and reproducibility.

Overall Testing Strategy: A Funnel-Down Approach

The evaluation of novel compounds should follow a logical progression from broad, general effects to highly specific, target-oriented mechanisms.[4][5] This "funnel-down" approach ensures that resources are spent efficiently and that data from downstream assays are interpretable. The initial priority is to identify the concentration window where the compound does not induce non-specific cell death, which could confound the results of target-based assays.

The Causality Behind the Workflow

-

Cytotoxicity Screening (The Foundation): Before assessing specific efficacy, one must first rule out general toxicity.[6][7] An observed effect in a functional assay is meaningless if the compound is simply killing the cells. By determining the 50% cytotoxic concentration (CC₅₀), researchers can confidently select a range of non-toxic concentrations for subsequent experiments. We employ two mechanistically distinct assays (metabolic vs. membrane integrity) for a more comprehensive toxicity profile.

-

Target Engagement & Affinity (The Direct Hit): Once a safe concentration range is known, the next critical question is whether the compound directly interacts with its intended molecular target.[8][9] Radioligand binding and enzyme inhibition assays provide quantitative data on binding affinity (Kᵢ) and inhibitory potency (IC₅₀), confirming a direct physical interaction.

-

Cell-Based Functional Response (The Biological Effect): Binding does not always equate to a functional outcome. The final step is to measure the compound's effect in a physiologically relevant cellular context.[10][11][12][13] Assays measuring downstream second messengers, like cyclic AMP (cAMP) and intracellular calcium, reveal whether the compound acts as an agonist (activator) or an antagonist (blocker) at its target.

Protocols for General Cytotoxicity Assessment

Rationale: To determine the concentration of the derivatives that causes 50% cell death (CC₅₀). This is critical for distinguishing true pharmacological effects from toxicity-induced artifacts in later assays.[14][15] Two assays with different endpoints are recommended for robust analysis.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan is directly proportional to the number of living cells.[17]

Materials:

-

Selected cell line (e.g., HEK293 for general toxicity, or a target-expressing line like CHO-β₂AR)

-

Complete culture medium

-

2-((4-Bromobenzyl)amino)ethanol derivatives (stock solutions in DMSO)

-

MTT solution: 5 mg/mL in sterile PBS.[16]

-

Solubilization solution: 10% SDS in 0.01 M HCl[18] or acidified isopropanol.[16]

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[18][19]

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[14][15]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[18] During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

-

Data Analysis: Subtract the absorbance of the "no-cell" blank. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cell death.[20][21] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantifiable by absorbance.[22]

Materials:

-

Cells and compounds prepared as in the MTT assay.

-

Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).

-

Lysis Buffer (provided in kit for maximum LDH release control).

-

96-well flat-bottom plates.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Prepare Controls: In parallel wells, set up the following controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Buffer 45 minutes before measurement.[23]

-

Culture Medium Background: Medium without cells.

-

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[6][23]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[23]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21][23]

-

Measurement: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[23]

-

Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Plot the percentage cytotoxicity against the log of the compound concentration to determine the CC₅₀.

-

Data Presentation: Cytotoxicity Profile

Summarize the calculated CC₅₀ values in a table for clear comparison.

| Derivative ID | Cell Line | MTT Assay CC₅₀ (µM) | LDH Assay CC₅₀ (µM) |

| BBE-001 | HEK293 | 85.2 ± 5.6 | 92.4 ± 7.1 |

| BBE-002 | HEK293 | > 100 | > 100 |

| BBE-003 | HEK293 | 12.7 ± 1.9 | 15.3 ± 2.2 |

| Doxorubicin (Ctrl) | HEK293 | 0.9 ± 0.1 | 1.1 ± 0.2 |

| Data are presented as mean ± standard deviation from three independent experiments and are hypothetical. |

Protocols for Target Engagement & Affinity

Rationale: The aminoethanol core structure is common in adrenergic receptor ligands, and related benzylamine structures can inhibit monoamine oxidase.[1][24] These assays directly measure the binding of the derivatives to these potential targets.

Protocol 3: Radioligand Competition Binding Assay (Adrenergic Receptors)

Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. The amount of radioactivity bound to the receptor preparation decreases as the concentration of the competing test compound increases.

Materials:

-

Cell membranes prepared from cells overexpressing a specific adrenergic receptor subtype (e.g., α₁A, β₂).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Dihydroalprenolol for β).[25][26]

-

Test compounds and known reference ligands (e.g., Phentolamine, Propranolol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the following in order: assay buffer, test compound at various concentrations, a fixed concentration of radioligand (typically at its Kₑ value), and the cell membrane preparation.

-

Define Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled reference ligand.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log of the test compound concentration.

-

Use non-linear regression (one-site fit) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 4: MAO-A/B Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of monoamine oxidase A or B. The activity of MAO is monitored by measuring the product of a substrate oxidation, often using a luminescent or fluorescent readout.[27]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., a luciferin derivative).

-

Test compounds and known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[2]

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5).

-

A commercial assay kit (e.g., MAO-Glo™ Assay).

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Setup (in a white 96-well plate):

-

Add MAO-A or MAO-B enzyme to each well.

-

Add the test compound dilutions. Include a "no inhibitor" control.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[28]

-

Initiate Reaction: Add the MAO substrate to all wells to start the reaction.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Add the detection reagent (which converts the product into a luminescent signal) according to the kit protocol. Incubate for 20 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[29]

Protocols for Cell-Based Functional Assays

Rationale: These assays determine the functional consequence of receptor binding in a live-cell environment. They are crucial for classifying compounds as agonists, antagonists, or inverse agonists.[10][13]

Sources

- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. opentrons.com [opentrons.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nuvisan.com [nuvisan.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.ca]

- 21. LDH cytotoxicity assay [protocols.io]

- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 23. cellbiologics.com [cellbiologics.com]

- 24. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. royalsocietypublishing.org [royalsocietypublishing.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Bromobenzyl)amino)ethanol

Welcome to the technical support center for the synthesis of 2-((4-Bromobenzyl)amino)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address the common challenges and side reactions encountered during this N-alkylation reaction, providing in-depth troubleshooting advice, mechanistic insights, and optimized protocols to ensure the successful synthesis of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My reaction is complete according to TLC, but after workup, my yield is very low. What happened?

A1: Low yield can stem from several factors. First, check the solubility of your product. 2-((4-Bromobenzyl)amino)ethanol has both a polar amino-alcohol group and a nonpolar bromobenzyl group, which can give it some solubility in both aqueous and organic phases. During aqueous workup, you might be losing the product to the aqueous layer, especially if it's protonated. Try re-extracting the aqueous phase with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Also, ensure the aqueous phase is sufficiently basic (pH > 10) to keep your amine product deprotonated and thus more soluble in the organic layer.

Q2: My TLC plate shows a major byproduct spot that is less polar than my desired product. What is it?

A2: This is the hallmark of over-alkylation.[1][2][3] The less polar spot is almost certainly the tertiary amine byproduct, 2-((bis(4-bromobenzyl))amino)ethanol. This occurs when the secondary amine product, which is often more nucleophilic than the starting ethanolamine, reacts with another molecule of 4-bromobenzyl halide.[3][4] To mitigate this, consider adjusting your stoichiometry to use a larger excess of ethanolamine.[3]

Q3: I see multiple spots on my TLC, and my crude NMR is very complex. How can I simplify the product mixture?

A3: A complex product mixture indicates a lack of selectivity. The primary cause is typically over-alkylation, but impurities in the starting materials can also contribute.[5] Ensure your 4-bromobenzyl halide is free of impurities like 4-bromobenzaldehyde or di-brominated species. The most effective strategy to improve selectivity for the desired mono-alkylated product is to use a significant excess of the starting amine (ethanolamine).[6] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[3]

Q4: The reaction seems sluggish and doesn't go to completion, even after prolonged heating. What can I do?

A4: Several factors can cause a sluggish reaction:

-

Base Inefficiency: If you are using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and vigorously stirred to maximize surface area. The base might not be soluble in your chosen solvent.[7]

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base without hydrogen bonding to the amine nucleophile.[5][8]

-

Leaving Group: 4-Bromobenzyl bromide is generally reactive enough, but if you are using the chloride analogue, the reaction will be slower. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate a Finkelstein reaction, converting the benzyl chloride in situ to the more reactive benzyl iodide.

-

Temperature: While higher temperatures can increase the rate, they can also promote side reactions.[5] A moderate temperature of 60-80 °C is often a good starting point for this alkylation.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential problems, linking them to analytical data and suggesting specific solutions.

Issue 1: Over-alkylation and the Formation of Tertiary Amine Byproduct

Over-alkylation is the most prevalent side reaction in this synthesis.[1][2][9] The secondary amine product is often a stronger nucleophile than the starting primary amine due to the electron-donating effect of the newly added alkyl group, leading to a "runaway" reaction.[3][4]

| Compound | Structure | Expected TLC Rf (Typical NP System) | Key ¹H NMR Signals (CDCl₃) |

| Ethanolamine (SM) | HOCH₂CH₂NH₂ | Baseline | Broad singlets for -OH, -NH₂ |

| 4-Bromobenzyl Bromide (SM) | BrC₆H₄CH₂Br | High (Nonpolar) | ~4.45 ppm (s, 2H, -CH₂Br) |

| Product (Secondary Amine) | BrC₆H₄CH₂NHCH₂CH₂OH | Medium | ~3.7-3.8 ppm (s, 2H, Ar-CH₂-N), ~2.8 ppm (t, 2H), ~3.6 ppm (t, 2H) |

| Byproduct (Tertiary Amine) | (BrC₆H₄CH₂)₂NCH₂CH₂OH | High (Less polar than product) | Two singlets for benzylic protons ~3.6 ppm (s, 4H, Ar-CH₂-N), distinct aromatic signals |

-